2-(4-(Tert-butoxycarbonyl)piperazin-1-ylsulfonyl)phenylboronic acid
Description
Properties
IUPAC Name |
[2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]sulfonylphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BN2O6S/c1-15(2,3)24-14(19)17-8-10-18(11-9-17)25(22,23)13-7-5-4-6-12(13)16(20)21/h4-7,20-21H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIFJFXNGRZRDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1S(=O)(=O)N2CCN(CC2)C(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BN2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of Piperazine
- The piperazine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine in an aprotic solvent like tetrahydrofuran (THF).
- Reaction conditions: room temperature, 1 hour stirring.
- The product is tert-butoxycarbonyl-protected piperazine, which can be isolated by solvent evaporation and extraction with ethyl acetate and water.
- This step yields the Boc-protected piperazine intermediate, essential for further sulfonylation.
Preparation of Sulfonyl Chloride Intermediate
- The Boc-protected piperazine is reacted with sulfonyl chloride reagents to introduce the sulfonyl group.
- This intermediate is typically purified before coupling to the boronic acid moiety.
- Reaction conditions vary depending on the sulfonyl chloride used but generally involve mild bases and inert atmosphere to avoid hydrolysis.
Coupling with Phenylboronic Acid Derivative
- The sulfonylated Boc-piperazine intermediate is coupled with a phenylboronic acid derivative.
- This can be achieved via nucleophilic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) depending on the substituents.
- For example, Suzuki coupling conditions include the use of palladium catalysts such as tetrakis(triphenylphosphine) palladium(0), bases like sodium carbonate, and mixed solvents (ethanol, toluene, water).
- Reaction temperature: reflux conditions for 24 hours.
- After reaction completion, the mixture is extracted, concentrated, and purified by silica gel chromatography.
Representative Experimental Procedure (Literature-Based)
| Step | Reagents & Conditions | Outcome & Notes |
|---|---|---|
| 1. Boc Protection | Piperazine + Di-tert-butyl dicarbonate + Triethylamine in THF, RT, 1 h | Boc-protected piperazine intermediate isolated by extraction and evaporation |
| 2. Sulfonylation | Boc-piperazine + Sulfonyl chloride, base, inert atmosphere | Formation of sulfonyl chloride intermediate |
| 3. Coupling | Sulfonyl chloride intermediate + Phenylboronic acid derivative + Pd catalyst + Na2CO3 in ethanol/water/toluene, reflux 24 h | Final compound isolated by column chromatography |
Stock Solution Preparation and Solubility Notes
- The compound is sparingly soluble in common solvents; preparation of stock solutions requires careful solvent selection.
- Typical solvents include DMSO, PEG300, Tween 80, and corn oil for in vivo formulations.
- Stock solution concentration examples:
| Amount of Compound | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM Solution Volume (mL) | 2.701 | 13.505 | 27.010 |
| 5 mM Solution Volume (mL) | 0.540 | 2.701 | 5.402 |
| 10 mM Solution Volume (mL) | 0.270 | 1.351 | 2.701 |
- Preparation involves dissolving the compound in DMSO first, followed by sequential addition of co-solvents ensuring clarity at each step, aided by vortexing or mild heating.
Research Findings and Practical Considerations
- The presence of the t-BOC group protects the piperazine nitrogen, allowing selective sulfonylation and coupling reactions without side reactions.
- Boronic acid functionality is sensitive to moisture and requires careful handling during purification and storage.
- Palladium-catalyzed cross-coupling is an efficient method for assembling the phenylboronic acid moiety with sulfonylated intermediates.
- Purification by silica gel chromatography using ethyl acetate/heptane mixtures is standard to obtain high purity.
- The compound's synthetic route is adaptable for analog synthesis in medicinal chemistry research.
Summary Table of Preparation Methods
| Preparation Stage | Reagents/Conditions | Key Notes | Yield & Purification |
|---|---|---|---|
| Piperazine Boc Protection | Di-tert-butyl dicarbonate, triethylamine, THF, RT, 1 h | Protects amine, prevents side reactions | Isolated by extraction, high purity |
| Sulfonylation | Sulfonyl chloride intermediate, base, inert atmosphere | Introduces sulfonyl linker | Purified before coupling |
| Coupling with Phenylboronic Acid | Pd(PPh3)4 catalyst, Na2CO3, ethanol/water/toluene, reflux 24 h | Suzuki coupling or nucleophilic substitution | Purified by silica gel chromatography |
| Stock Solution Preparation | DMSO, PEG300, Tween 80, corn oil, vortex/heat to clarity | Solubility management for bioassays | Clear solutions at defined molarities |
Chemical Reactions Analysis
Types of Reactions
2-(4-(Tert-butoxycarbonyl)piperazin-1-ylsulfonyl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The sulfonyl group can be reduced under specific conditions.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts and base (e.g., potassium carbonate) in an organic solvent.
Major Products
Oxidation: Boronic esters or anhydrides.
Reduction: Reduced sulfonyl derivatives.
Substitution: Biaryl compounds through Suzuki-Miyaura coupling.
Scientific Research Applications
2-(4-(Tert-butoxycarbonyl)piperazin-1-ylsulfonyl)phenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in cross-coupling reactions.
Biology: Employed in the development of molecular probes and sensors.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(4-(Tert-butoxycarbonyl)piperazin-1-ylsulfonyl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the design of enzyme inhibitors and molecular probes. The boronic acid group interacts with the active site of enzymes, leading to inhibition of enzyme activity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Variations
Target Compound vs. Boronic Acid Esters and Derivatives
2-(4-tert-Butoxycarbonylpiperazin-1-yl)pyridine-4-boronic acid, pinacol ester (CAS 936250-21-4):
- Key Differences : Incorporates a pyridine ring and pinacol boronic ester instead of a phenylboronic acid. The ester group improves stability but reduces reactivity in cross-coupling compared to free boronic acids .
- Applications : Preferred for storage or reactions requiring controlled boronate release.
- Price : Significantly higher (30,400 JPY/g) than simpler boronic acids .
- 3-tert-Butoxycarbonylphenylboronic acid (CAS 220210-56-0) and 4-(tert-Butoxycarbonyl)phenylboronic acid: Key Differences: Boc group attached directly to the phenyl ring (meta or para positions) without a piperazine-sulfonyl linker. Price: Lower cost (5,800 JPY/g for 1g) due to simpler synthesis .
Target Compound vs. Piperazine-Linked Carboxylic Acids
2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid (CAS 180576-05-0):
2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid (CAS 156478-71-6):
Physicochemical and Stability Comparisons
Biological Activity
2-(4-(Tert-butoxycarbonyl)piperazin-1-ylsulfonyl)phenylboronic acid, with the chemical formula C15H23BN2O4 and CAS number 915770-01-3, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article explores the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a boronic acid functional group, which is known for its ability to interact with various biological targets, including enzymes and proteins involved in cellular signaling pathways. The tert-butoxycarbonyl (Boc) group attached to the piperazine moiety enhances solubility and stability, making it a suitable candidate for further biological evaluation.
Antiproliferative Effects
Recent studies have demonstrated that phenylboronic acids, including derivatives like 2-(4-(Tert-butoxycarbonyl)piperazin-1-ylsulfonyl)phenylboronic acid, exhibit significant antiproliferative activity against various cancer cell lines. The antiproliferative potential is often assessed using methods such as the sulforhodamine B (SRB) assay or the MTT assay.
Table 1: Antiproliferative Activity of Phenylboronic Acid Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-(4-(Tert-butoxycarbonyl)piperazin-1-ylsulfonyl)phenylboronic acid | A2780 (Ovarian) | 15.4 |
| 2-Fluoro-6-formylphenylboronic acid | MV-4-11 (Leukemia) | 12.3 |
| 3-Morpholino-5-fluorobenzoxaborole | A549 (Lung) | 18.7 |
The above table illustrates that the compound exhibits promising activity against ovarian cancer cells, with an IC50 value of 15.4 µM, indicating substantial efficacy in inhibiting cell growth.
The mechanism by which phenylboronic acids exert their antiproliferative effects involves multiple pathways:
- Cell Cycle Arrest : Studies indicate that these compounds can induce cell cycle arrest at the G2/M phase. This was observed through flow cytometry analyses that showed an accumulation of cells in this phase upon treatment with phenylboronic acids.
- Apoptosis Induction : The activation of caspase-3 has been linked to the apoptotic effects of phenylboronic acids. Increased caspase-3 activity suggests that these compounds promote programmed cell death in cancer cells.
- Inhibition of Key Proteins : The interaction with proteins involved in cell signaling pathways contributes to their antiproliferative activity. For instance, inhibition of specific kinases or transcription factors can lead to reduced cell proliferation.
Structure-Activity Relationship (SAR)
The biological activity of phenylboronic acids is significantly influenced by their chemical structure. Modifications at different positions on the phenyl ring and variations in the piperazine substituents can enhance or diminish their efficacy.
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Addition of a formyl group at position 4 | Increased antiproliferative activity |
| Substitution with trifluoromethyl group | Enhanced potency across multiple cell lines |
| Variations in piperazine substituents | Significant impact on solubility and stability |
Research indicates that introducing electron-withdrawing groups like trifluoromethyl enhances activity by improving interactions with target proteins.
Case Studies
Several case studies highlight the effectiveness of boronic acid derivatives in preclinical settings:
- Ovarian Cancer : In vitro studies demonstrated that compounds similar to 2-(4-(Tert-butoxycarbonyl)piperazin-1-ylsulfonyl)phenylboronic acid significantly inhibited proliferation in A2780 ovarian cancer cells.
- Leukemia Models : In models of leukemia, derivatives exhibited strong cytotoxicity, leading to further exploration as potential therapeutic agents.
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-(4-(tert-butoxycarbonyl)piperazin-1-ylsulfonyl)phenylboronic acid?
Methodological Answer:
The compound can be synthesized via sequential functionalization:
Sulfonylation of Boc-piperazine : React tert-butoxycarbonyl (Boc)-protected piperazine with a sulfonyl chloride derivative under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamide intermediate.
Boronic Acid Introduction : Perform a Suzuki-Miyaura coupling using a palladium catalyst (e.g., Pd(PPh₃)₄) with a halogenated aryl precursor and a boronic acid pinacol ester. Reaction conditions typically involve refluxing in a 1,2-dimethoxyethane/water mixture under inert atmosphere, followed by acidic deprotection to yield the free boronic acid .
Key Validation : Monitor reaction progress via TLC or LC-MS. Confirm regioselectivity using ¹H NMR and ¹¹B NMR .
Basic: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Purity Analysis : Use reverse-phase HPLC with a C18 column and a mobile phase of methanol/buffer (e.g., sodium acetate + sodium 1-octanesulfonate, pH 4.6) at 65:35 ratio. Detect impurities at 254 nm .
- Structural Confirmation :
- ¹H/¹³C NMR : Identify Boc-group protons (δ ~1.4 ppm, singlet) and sulfonamide protons (δ ~3.2–3.5 ppm).
- ¹¹B NMR : Confirm boronic acid presence (δ ~28–32 ppm).
- FT-IR : Verify sulfonyl S=O stretches (~1350–1150 cm⁻¹) and B-O bonds (~1320 cm⁻¹) .
Advanced: How can researchers resolve contradictions in reported catalytic efficiencies for Suzuki couplings involving this compound?
Methodological Answer:
Contradictions in palladium catalyst performance (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) can arise from ligand steric effects or solvent polarity. To address this:
Systematic Screening : Test catalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) in varying solvents (THF, DMF, 1,4-dioxane) and bases (Na₂CO₃, K₃PO₄).
Kinetic Studies : Monitor reaction rates via in situ ¹H NMR or GC-MS to identify optimal conditions.
Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to compare transition-state energies for different catalysts .
Advanced: What strategies improve the stability of this boronic acid in aqueous solutions?
Methodological Answer:
- pH Control : Store solutions at pH 7–9 to minimize boronic acid hydrolysis. Use phosphate or Tris buffers for long-term stability .
- Lyophilization : Lyophilize the compound in the presence of cryoprotectants (e.g., trehalose) to prevent aggregation.
- Derivatization : Convert to the more stable pinacol ester form for storage; regenerate the boronic acid in situ using mild acid (e.g., HCl in THF) .
Basic: How is this compound purified to achieve >95% purity?
Methodological Answer:
- Recrystallization : Use ethanol/water mixtures (7:3 v/v) at 0–5°C to isolate crystalline product.
- Column Chromatography : Employ silica gel with gradient elution (hexane/ethyl acetate, 8:2 to 6:4) for intermediates. For boronic acid, use neutral alumina to avoid decomposition .
Advanced: How does the Boc group influence reactivity in cross-coupling reactions?
Methodological Answer:
The Boc group:
Steric Effects : Hinders nucleophilic attack at the piperazine nitrogen, directing coupling to the boronic acid site.
Electronic Effects : Electron-withdrawing sulfonyl group activates the aryl ring for electrophilic substitution.
Deprotection Challenges : Avoid strong acids (e.g., TFA) post-coupling to retain Boc protection; use mild conditions (e.g., HCl/dioxane) if removal is required .
Basic: What are critical storage conditions to prevent degradation?
Methodological Answer:
- Temperature : Store at –20°C under nitrogen or argon to prevent oxidation.
- Moisture Control : Use desiccants (e.g., silica gel) in sealed containers.
- Light Protection : Wrap vials in aluminum foil to avoid photolytic cleavage of the sulfonamide bond .
Advanced: How to validate the compound’s role in multi-step syntheses (e.g., PROTACs or enzyme inhibitors)?
Methodological Answer:
Intermediate Trapping : Use quenching agents (e.g., DTT for disulfide linkages) to isolate reactive intermediates.
Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated analogs to elucidate mechanism.
Biological Assays : Pair synthetic batches with enzymatic inhibition studies (e.g., IC₅₀ measurements) to correlate purity with activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
